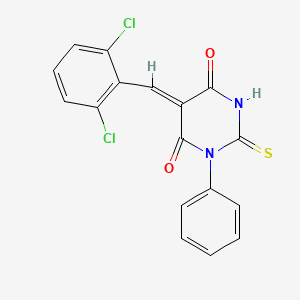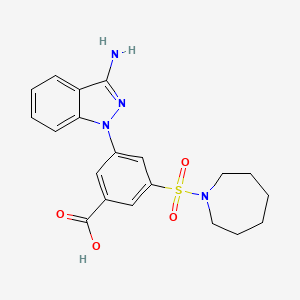
5-(2,6-dichlorobenzylidene)-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2,6-dichlorobenzylidene)-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is a compound that has been widely studied in the field of medicinal chemistry due to its potential therapeutic applications. This compound is also known as DCB-Pyrro or DCB-P, and it belongs to the class of pyrimidine derivatives.
作用机制
The mechanism of action of 5-(2,6-dichlorobenzylidene)-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is not fully understood. However, it has been suggested that the compound exerts its therapeutic effects by inhibiting various enzymes or pathways involved in the disease process. For example, it has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication, which may explain its anticancer activity.
Biochemical and Physiological Effects
5-(2,6-dichlorobenzylidene)-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has been shown to have various biochemical and physiological effects. It has been reported to induce apoptosis (programmed cell death) in cancer cells, inhibit fungal and bacterial growth, and reduce inflammation. In addition, it has been shown to have antioxidant properties, which may explain its potential use in the treatment of oxidative stress-related diseases.
实验室实验的优点和局限性
One of the advantages of using 5-(2,6-dichlorobenzylidene)-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione in lab experiments is its relatively low toxicity compared to other compounds with similar therapeutic potential. However, it is important to note that the compound has limited solubility in water, which may affect its bioavailability and efficacy. In addition, its mechanism of action is not fully understood, which may make it difficult to optimize its therapeutic potential.
未来方向
There are several future directions for the study of 5-(2,6-dichlorobenzylidene)-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione. One area of interest is the development of novel derivatives with improved solubility and bioavailability. Another direction is the investigation of the compound's potential use in combination with other drugs or therapies to enhance its therapeutic efficacy. In addition, further studies are needed to fully elucidate the mechanism of action of the compound and its potential use in the treatment of various diseases.
合成方法
The synthesis of 5-(2,6-dichlorobenzylidene)-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has been reported in the literature. The most common method involves the reaction between 2,6-dichlorobenzaldehyde and thiourea in the presence of a base such as sodium hydroxide. The resulting product is then treated with phenylhydrazine to obtain the final compound. Other methods of synthesis have also been reported, including the use of different aldehydes and thiourea derivatives.
科学研究应用
5-(2,6-dichlorobenzylidene)-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has shown potential therapeutic applications in various fields of medicine. It has been studied for its anticancer, antifungal, and antimicrobial properties. The compound has also been investigated for its potential use as a photosensitizer in photodynamic therapy. In addition, it has been shown to have anti-inflammatory and antioxidant effects.
属性
IUPAC Name |
(5Z)-5-[(2,6-dichlorophenyl)methylidene]-1-phenyl-2-sulfanylidene-1,3-diazinane-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10Cl2N2O2S/c18-13-7-4-8-14(19)11(13)9-12-15(22)20-17(24)21(16(12)23)10-5-2-1-3-6-10/h1-9H,(H,20,22,24)/b12-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NARZMWRGRWQJPM-XFXZXTDPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=CC3=C(C=CC=C3Cl)Cl)C(=O)NC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=O)/C(=C\C3=C(C=CC=C3Cl)Cl)/C(=O)NC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10Cl2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-methoxyphenyl)-4-{6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}-1-piperazinecarboxamide](/img/structure/B5489580.png)

![2-ethyl-5-{[4-(3-methylbenzyl)-1-piperazinyl]methyl}pyrimidine](/img/structure/B5489592.png)
![3-(butylthio)-6-(5-nitro-2-propoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5489608.png)
![ethyl ({[(4-amino-1,2,5-oxadiazol-3-yl)(4-morpholinyl)methylene]amino}oxy)acetate](/img/structure/B5489613.png)
![1'-(3-hydroxy-2-methylbenzoyl)-1-methylspiro[indole-3,3'-piperidin]-2(1H)-one](/img/structure/B5489616.png)


![2-amino-5,5-dimethyl-4,7-dihydro-5H-thiopyrano[3,4-b]furan-3-carbonitrile](/img/structure/B5489637.png)
![2-{4-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]-2-methoxyphenoxy}-N-(4-ethylphenyl)acetamide](/img/structure/B5489638.png)
![N-(tert-butyl)-2-[1-(2-naphthylmethyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5489652.png)
![3-(1,3-diphenyl-1H-pyrazol-4-yl)-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5489663.png)
![N-{[5-(3-chlorophenyl)-2-furyl]methyl}cyclopropanamine hydrochloride](/img/structure/B5489679.png)
![3-{[2-(1H-indol-3-yl)ethyl]amino}-1-(3-methylphenyl)pyrrolidine-2,5-dione](/img/structure/B5489685.png)